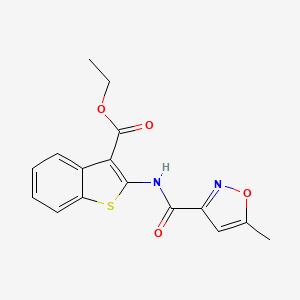![molecular formula C14H15ClN2O2S B6501947 1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea CAS No. 1351622-24-6](/img/structure/B6501947.png)
1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)methyl-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea, also known as 4-chloro-N-(2-hydroxyethyl)-2-thiophenecarboxamide, is an organic compound that is commonly used in scientific research. It is a white crystalline solid with a molecular weight of 243.59 g/mol. The compound is soluble in water and has a melting point of 125-127°C. 4-chloro-N-(2-hydroxyethyl)-2-thiophenecarboxamide is a widely used reagent in organic synthesis and has been studied for its potential applications in medicine and biochemistry.
科学的研究の応用
1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea(2-hydroxyethyl)-2-thiophenecarboxamide has been widely studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis and as an intermediate in the synthesis of various pharmaceuticals and other compounds. It has also been used to study the structure-activity relationship of various compounds and as a model compound for the design of new drugs. Additionally, it has been used to study the biochemical and physiological effects of various compounds on cells and organisms.
作用機序
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea(2-hydroxyethyl)-2-thiophenecarboxamide is not well understood. However, it is believed that the compound binds to specific proteins in cells, which can lead to changes in the activity of the proteins. This can result in changes in the biochemical and physiological activities of the cells.
Biochemical and Physiological Effects
1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea(2-hydroxyethyl)-2-thiophenecarboxamide has been studied for its potential effects on biochemical and physiological processes. Studies have shown that the compound can affect the activity of certain enzymes, which can lead to changes in the metabolism of certain compounds. Additionally, the compound has been shown to affect the expression of certain proteins, which can lead to changes in the structure and function of cells.
実験室実験の利点と制限
The use of 1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea(2-hydroxyethyl)-2-thiophenecarboxamide in laboratory experiments has several advantages and limitations. One advantage is that the compound is relatively easy to synthesize and can be used in a wide variety of experiments. Additionally, the compound is relatively non-toxic and can be used in experiments without posing a risk to the researchers or the environment. However, the compound is not very stable and can degrade over time, which can limit its use in long-term experiments.
将来の方向性
The potential applications of 1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea(2-hydroxyethyl)-2-thiophenecarboxamide in scientific research are still being explored. Some potential future directions include studying the effects of the compound on human cells and organisms, exploring its potential as a drug target, and developing new methods for synthesizing the compound. Additionally, further research could be done to better understand the mechanism of action of the compound and to explore its potential applications in medicine and biochemistry.
合成法
1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea(2-hydroxyethyl)-2-thiophenecarboxamide can be synthesized using a two-step process. The first step involves the reaction of 4-chlorophenylmethyl chloride with 2-hydroxyethylthiophene-2-carboxamide. This reaction produces 1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea(2-hydroxyethyl)-2-thiophenecarboxamide as the main product. The second step involves the reaction of 1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea(2-hydroxyethyl)-2-thiophenecarboxamide with sodium hydroxide to form the desired product.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c15-11-5-3-10(4-6-11)8-16-14(19)17-9-12(18)13-2-1-7-20-13/h1-7,12,18H,8-9H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEUVVVNJLADHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-1-(2-methylphenyl)urea](/img/structure/B6501865.png)

![ethyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6501879.png)

![N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B6501894.png)
![N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6501902.png)
![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B6501918.png)
![2-chloro-6-fluoro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide](/img/structure/B6501924.png)
![5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B6501935.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide](/img/structure/B6501948.png)
![N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide](/img/structure/B6501953.png)
![N'-(4-carbamoylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6501956.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide](/img/structure/B6501958.png)